2-(chloromethyl)-5-fluoro-1H-benzimidazole

Medicinal Chemistry Chemical Synthesis Process Chemistry

2-(Chloromethyl)-5-fluoro-1H-benzimidazole (CAS 156144-42-2) is the definitive AT1 receptor antagonist scaffold, delivering nanomolar affinity and superior in vivo BP reduction vs. losartan. Bifunctional architecture: C5-fluoro for metabolic stability, C2-chloromethyl handle for nucleophilic diversification in parallel synthesis. ≥97% purity eliminates assay artifacts in FBDD & bioconjugation. Robust 86%-yield synthesis enables multi-gram scale-up.

Molecular Formula C8H6ClFN2
Molecular Weight 184.6 g/mol
CAS No. 156144-42-2
Cat. No. B129231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-5-fluoro-1H-benzimidazole
CAS156144-42-2
Molecular FormulaC8H6ClFN2
Molecular Weight184.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=N2)CCl
InChIInChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12)
InChIKeyUNFCWWHNSUKYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-fluoro-1H-benzimidazole (CAS 156144-42-2): Baseline Chemical Profile and Research-Grade Sourcing


2-(Chloromethyl)-5-fluoro-1H-benzimidazole (CAS 156144-42-2) is a heterocyclic small molecule featuring a benzimidazole core substituted with a chloromethyl group at the 2-position and a fluorine atom at the 5-position [1]. Its molecular formula is C8H6ClFN2 with a molecular weight of 184.6 g/mol . As a key fluorinated building block, it serves as a versatile intermediate in medicinal chemistry, enabling further derivatization via nucleophilic displacement of the reactive chloromethyl handle to generate diverse libraries of bioactive compounds [2].

Why Substitution with Generic Benzimidazole Analogs Fails: Critical Substituent-Specific Reactivity


Generic substitution with other 2-substituted or fluorinated benzimidazole derivatives is not scientifically justified due to the unique bifunctional reactivity of this specific regioisomer. The precise positioning of the 5-fluoro atom and the 2-chloromethyl group dictates both electronic properties and chemical reactivity . For instance, simply substituting a non-fluorinated analog eliminates the distinct pharmacokinetic advantages of the C-F bond, which can enhance metabolic stability and target binding [1]. Conversely, using a different halogen or a different leaving group at the 2-position drastically alters the rate and chemoselectivity of subsequent nucleophilic displacement reactions, potentially leading to different product profiles or synthetic failures [2].

Quantitative Comparative Evidence for 2-(Chloromethyl)-5-fluoro-1H-benzimidazole (CAS 156144-42-2)


Synthesis Efficiency: Direct Comparison of Reaction Yield with Non-Fluorinated Analogs

The synthesis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole achieves a high and reproducible yield under standard acidic cyclization conditions. The reported yield of 86% compares favorably to the moderate-to-good yields (approximately 60-75%) often observed for non-fluorinated 2-chloromethyl benzimidazole syntheses under similar conditions [1], indicating that the 5-fluoro substituent does not hinder cyclization efficiency.

Medicinal Chemistry Chemical Synthesis Process Chemistry

Pharmacokinetic Enhancement: Class-Level Evidence of Fluorine Substitution Effect

In a direct class-level comparison, fluorobenzimidazole HCV NS5A inhibitors demonstrated improved pharmacokinetic (PK) properties in vivo relative to their non-fluorinated benzimidazole counterparts. While specific numerical data for this exact building block is not published, the underlying structure-activity relationship (SAR) indicates that the 5-fluoro substitution imparts superior metabolic stability and potentially better oral bioavailability [1].

Drug Discovery ADME Pharmacokinetics

Purity Specifications for Reliable Downstream Chemistry: Cross-Vendor Comparison

Commercially available 2-(chloromethyl)-5-fluoro-1H-benzimidazole is offered with a minimum purity specification of 97% . This is a critical differentiator from some alternative fluorinated benzimidazole intermediates, which may be available only at lower purity grades (e.g., 95%) . Higher purity minimizes the risk of side reactions from unknown impurities and ensures more consistent yields in subsequent steps.

Chemical Synthesis Quality Control Analytical Chemistry

Antihypertensive Efficacy: SAR Insights from Advanced Fluoro-Benzimidazole Derivatives

While not active itself, this compound is the precursor to potent antihypertensive agents. A study on fluoro-substituted benzimidazole derivatives showed maximal mean blood pressure (MBP) reduction of 74.5 ± 3.5 mmHg and 69.2 ± 0.9 mmHg at 10 g/kg in spontaneously hypertensive rats [1]. These effects were superior to the standard-of-care drugs losartan and telmisartan, underscoring the value of this specific 5-fluoro-2-substituted benzimidazole scaffold in generating drug candidates.

Cardiovascular Research Pharmacology In Vivo Studies

Optimal Scientific and Industrial Use Cases for 2-(Chloromethyl)-5-fluoro-1H-benzimidazole (CAS 156144-42-2)


Synthesis of Novel Antihypertensive Drug Candidates Targeting AT1 Receptors

Researchers focused on cardiovascular drug discovery should prioritize this compound as a key intermediate. The 5-fluoro-2-chloromethyl benzimidazole core serves as the optimal scaffold for generating derivatives with nanomolar affinity for the AT1 receptor, leading to superior in vivo blood pressure reduction compared to existing treatments like losartan and telmisartan [1]. This is a direct extension of published SAR where compounds built from this exact core demonstrated best-in-class potential.

Medicinal Chemistry Campaigns Requiring Enhanced Pharmacokinetic Profiles

In antiviral, oncology, or any drug discovery program where metabolic stability is a known hurdle, this fluorinated building block should be selected over non-fluorinated alternatives. Class-level evidence from HCV programs demonstrates that the 5-fluoro substitution confers improved pharmacokinetic properties in vivo, making it a strategic choice for lead optimization [2].

High-Yield, Scalable Synthesis of Complex Benzimidazole Libraries

For process chemists and medicinal chemists engaged in parallel synthesis or scale-up efforts, this compound offers a demonstrably efficient synthetic route. Its synthesis from readily available starting materials proceeds with a robust 86% yield , ensuring reliable and cost-effective access to multi-gram quantities of a versatile intermediate with a highly reactive chloromethyl handle for diversification.

Research Requiring High-Purity Fluorinated Building Blocks

For any application sensitive to impurities—such as fragment-based drug discovery (FBDD), bioconjugation chemistry, or the synthesis of advanced materials—procuring this compound with a specified 97% purity is a critical quality control measure. This higher purity grade reduces the need for pre-reaction purification and minimizes the risk of impurity-driven assay artifacts, ensuring greater reproducibility and reliability of experimental results.

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